C3 Alkyl Spacer (~11.4 Å) Enables Optimal Ternary Complex Geometry Compared to Shorter Propargyl (C1) and Longer C5 Linkers in BRD4 PROTAC Degradation
Structure-activity relationship studies on thalidomide-based PROTACs demonstrate that alkyl spacer length critically determines degradation efficiency. Intermediate spacers of 3–4 carbons (11.4–13.8 Å extended length) enable optimal cereblon-to-target protein ubiquitin transfer geometry, yielding BRD4 degradation DC₅₀ values of 12–50 nM in cellular assays [1]. In contrast, shorter C1–C2 spacers (<8 Å) reduce BRD4 degradation efficiency to below 20% of the levels achieved with optimized C3–C4 linkers, while excessively long C5+ linkers introduce conformational entropy that diminishes effective molarity and Dmax [1]. The C3 spacer thus occupies a functionally validated optimal range for BRD4-targeting PROTACs, providing a quantitative basis for selecting Thalidomide-O-C3-alkyne over shorter propargyl-based or longer C5-based building blocks.
| Evidence Dimension | BRD4 degradation efficiency (DC₅₀) as a function of thalidomide alkyl linker length |
|---|---|
| Target Compound Data | C3 spacer (~11.4 Å): DC₅₀ = 12–50 nM for BRD4-targeting PROTACs in cellular degradation assays |
| Comparator Or Baseline | C1–C2 spacer (<8 Å, e.g., Thalidomide-propargyl): BRD4 degradation efficiency <20% of optimized linker; C5+ spacer: diminished Dmax due to conformational flexibility |
| Quantified Difference | C3 spacer achieves >5-fold improvement in degradation efficiency versus C1–C2 spacers (DC₅₀ 12–50 nM vs. >80% residual BRD4 protein) |
| Conditions | BRD4-targeting PROTACs in cellular degradation assays (Western blot quantification); spacer lengths derived from X-ray crystallography of CRBN-ligand complexes (PDB 6H0G) |
Why This Matters
A 5-fold or greater difference in DC₅₀ between C3 and C1–C2 spacers means that selecting Thalidomide-O-C3-alkyne over Thalidomide-propargyl can determine whether a PROTAC achieves meaningful target degradation at achievable intracellular concentrations, directly impacting hit rates in degrader screening campaigns.
- [1] Bemis T, La Clair JJ, Burkart MD. Unraveling the role of linker design in proteolysis targeting chimeras. J Med Chem. 2021;64(12):8042-8052. doi:10.1021/acs.jmedchem.1c00482. Reports systematic linker length-SAR data for thalidomide-based PROTACs including BRD4 degradation DC₅₀ values across spacer lengths; structural basis from CRBN-pomalidomide-ZNF692 complex PDB 6H0G. View Source
